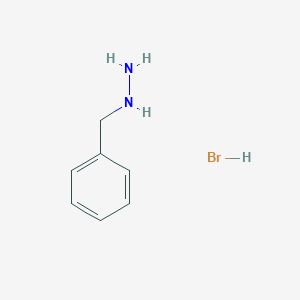
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H8BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a thiol group (-SH) attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(4-Bromo-2-chlorophenyl)ethanone with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phenyl ethane thiols.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 1-(5-Bromo-2-chlorophenyl)ethane-1-thiol
Comparison: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the thiol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H8BrClS |
|---|---|
Molecular Weight |
251.57 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI Key |
NMVWKJVLFRYYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


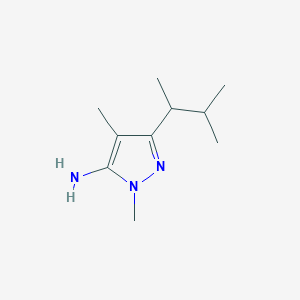
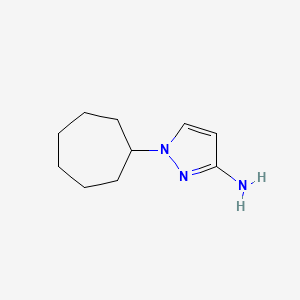
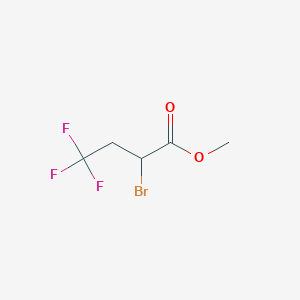




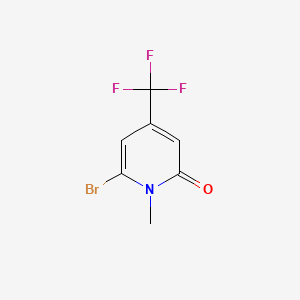
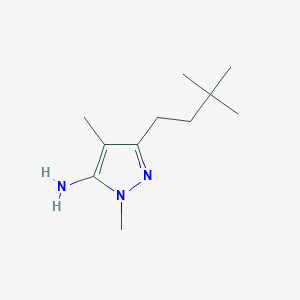
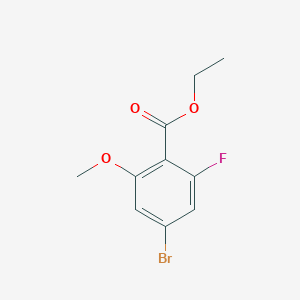
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
